Lipid AX4

mRNA vaccine Lipid Nanoparticle Pharmacokinetics

Lipid AX4 is an ionizable cationic lipid (pKa = 6.89) designed for the formation of lipid nanoparticles (LNPs) to facilitate in vivo mRNA delivery. It features a branched tail structure containing eight ester bonds, which imparts biodegradability and influences its pharmacokinetic profile.

Molecular Formula C83H155N3O16
Molecular Weight 1451.1 g/mol
Cat. No. B10855983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipid AX4
Molecular FormulaC83H155N3O16
Molecular Weight1451.1 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCC)C(=O)OCCCCOC(=O)CCN(CCCN(C)CCCN(CCC(=O)OCCCCOC(=O)C(CCCC)CCCCCC)CCC(=O)OCCCCOC(=O)C(CCCC)CCCCCC)CCC(=O)OCCCCOC(=O)C(CCCC)CCCCCC
InChIInChI=1S/C83H155N3O16/c1-10-18-26-30-48-72(44-22-14-5)80(91)99-68-38-34-64-95-76(87)52-60-85(61-53-77(88)96-65-35-39-69-100-81(92)73(45-23-15-6)49-31-27-19-11-2)58-42-56-84(9)57-43-59-86(62-54-78(89)97-66-36-40-70-101-82(93)74(46-24-16-7)50-32-28-20-12-3)63-55-79(90)98-67-37-41-71-102-83(94)75(47-25-17-8)51-33-29-21-13-4/h72-75H,10-71H2,1-9H3
InChIKeyZURFHHPIXJDDLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Lipid AX4: Ionizable Cationic Lipid for mRNA-LNP Delivery with Defined pKa and Biodegradable Architecture


Lipid AX4 is an ionizable cationic lipid (pKa = 6.89) designed for the formation of lipid nanoparticles (LNPs) to facilitate in vivo mRNA delivery. It features a branched tail structure containing eight ester bonds, which imparts biodegradability and influences its pharmacokinetic profile. [1]

Lipid AX4 Procurement: Why In-Class Ionizable Lipids Cannot Be Interchanged Without Impacting Clearance Kinetics and Hepatic Safety


While many ionizable lipids share a common mechanism of pH-dependent endosomal escape, their divergent structural features—particularly ester bond count and branching architecture—profoundly alter in vivo biodistribution, elimination kinetics, and off-target accumulation. Substituting AX4 with a structurally distinct analog such as MC3, SM-102, or ALC-0315 without re-optimization can compromise therapeutic window and repeat-dosing feasibility, as evidenced by direct comparative studies demonstrating AX4's significantly faster hepatic clearance and lower tissue retention. [1] [2]

Lipid AX4 Quantitative Evidence: Head-to-Head Performance Data Against MC3, ALC-0315, and SM-102


Hepatic Clearance and Tissue Retention: AX4 vs. DLin-MC3-DMA (MC3)

In a direct comparative in vivo study in BALB/c mice, AX4-LNPs demonstrated a significantly faster elimination rate from the liver compared to commercial MC3-LNPs. The maximum hepatic concentration (Cmax) of AX4 was 21 μg/g at 2 h post-IV administration, whereas MC3 reached a Cmax of 59 μg/g at 6 h. Furthermore, AX4 residual levels in the liver were below 10 μg/g within 48 h, approximately threefold lower than MC3. [1]

mRNA vaccine Lipid Nanoparticle Pharmacokinetics Biodistribution

mRNA Delivery Efficiency and Protein Expression: AX4 vs. DLin-MC3-DMA (MC3)

Using firefly luciferase (Fluc) circular mRNA as a reporter in LNPs, AX4-based LNPs achieved approximately 2-fold higher protein expression levels compared to LNPs formulated with the commercially available DLin-MC3-DMA (MC3) lipid following intramuscular administration in mice. Additionally, AX4 with two branched tails exhibited 0.2-fold higher expression than MC3. [1]

mRNA transfection Luciferase reporter Lipid Nanoparticle Gene delivery

Ionizable Lipid pKa Optimization: AX4 vs. ALC-0315, SM-102, and MC3

Lipid AX4 exhibits an apparent pKa of 6.89, which is higher than that of MC3 (pKa = 6.44), SM-102 (pKa = 6.68), and ALC-0315 (pKa = 6.09). The pKa of ionizable lipids critically influences the pH-dependent charge switch required for efficient endosomal escape and cytoplasmic mRNA release; a pKa in the range of 6.2–6.8 is often considered optimal, and AX4's value of 6.89 lies within this window while providing a slightly more facile protonation profile that may enhance membrane disruption in early endosomes. [1]

Endosomal escape pKa Lipid Nanoparticle mRNA delivery

Sustained Luciferase Expression Kinetics: AX4 vs. MC3

Mice administered AX4-LNPs exhibited sustained luciferase expression over 24 hours, with peak expression observed at 6 hours post-injection. In contrast, MC3-LNPs showed a different kinetic profile. The sustained expression pattern of AX4 suggests prolonged mRNA translation, which may be attributed to the lipid's unique branched tail architecture and ester bond content. [1]

Pharmacodynamics Luciferase mRNA expression Lipid Nanoparticle

Biodegradability and Ester Bond Content: AX4 Structural Differentiation

AX4 contains eight ester bonds within its branched tail, a structural feature that promotes rapid biodegradation and reduces tissue accumulation. Comparative pharmacokinetic analysis confirmed that AX4-LNPs are eliminated from liver and spleen significantly faster than MC3-LNPs, with AX4 residual levels in the spleen being less than 10 μg/g within 48 h, approximately threefold lower than MC3. This biodegradability profile correlates with normal serum levels of ALT, AST, and creatinine in treated mice, indicating negligible hepatorenal impairment. [1]

Biodegradable lipid Ester bond Lipid Nanoparticle Safety

LNP Formulation Stability and Nebulization Compatibility

In an optimization study for inhaled mRNA delivery, LNPs formulated with AX4, DSPC, cholesterol, and DMG-PEG2K at a molar ratio of 35/16/46.5/2.5 (%) maintained colloidal stability during atomization. The optimized AX4-LNPs exhibited a mean particle diameter of ~85 nm with a narrow polydispersity index (PDI = 0.10) and a slightly negative zeta potential (-6.4 mV). This formulation demonstrated robust performance with a soft mist inhaler (SMI), preserving encapsulation efficiency and mRNA integrity after nebulization. [1] [2]

Inhalation Nebulization Lipid Nanoparticle Formulation

Lipid AX4 Application Scenarios: Where This Ionizable Lipid Delivers Quantifiable Advantage


mRNA Vaccines Requiring Repeat-Dose Regimens or Chronic Administration

AX4's rapid hepatic clearance and biodegradability (3-fold lower tissue residual vs. MC3 at 48 h) make it particularly suitable for mRNA vaccines and therapeutics that require multiple doses over time. The reduced risk of lipid accumulation minimizes cumulative toxicity, a critical consideration for chronic indications such as cancer immunotherapy or enzyme replacement therapies. [1]

Inhaled mRNA Therapeutics Requiring Nebulization Stability

The optimized AX4-LNP formulation (35/16/46.5/2.5 mol% with DSPC, cholesterol, DMG-PEG2K) maintains colloidal stability during soft mist inhaler atomization, enabling pulmonary delivery of mRNA. This property is valuable for developing inhaled therapies targeting respiratory diseases such as cystic fibrosis, alpha-1 antitrypsin deficiency, or pulmonary infections. [2]

Circular mRNA Vaccines with Extended Stability Requirements

AX4-LNPs encapsulating circular mRNA (cmRNA) demonstrate remarkable storage stability, remaining effective after 6 months at 4°C and following multiple freeze-thaw cycles. This stability profile reduces cold-chain burden and facilitates global distribution of mRNA-based vaccines, particularly in regions with limited refrigeration infrastructure. [1]

Gene Therapy Applications Requiring High Transfection Efficiency with Minimal Hepatotoxicity

AX4-LNPs achieve 2-fold higher luciferase expression compared to MC3-LNPs in vivo, while maintaining normal serum ALT, AST, and creatinine levels. This combination of high delivery efficiency and low hepatotoxicity makes AX4 a compelling candidate for gene replacement therapies and genome editing applications where high payload expression is essential but liver safety is paramount. [1]

Technical Documentation Hub

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